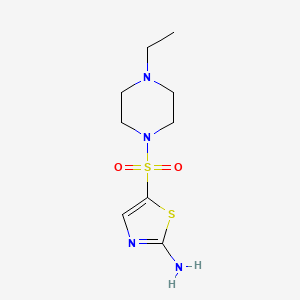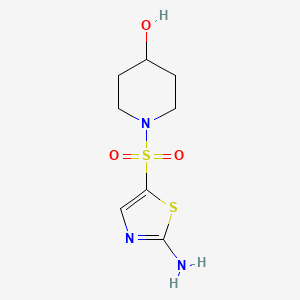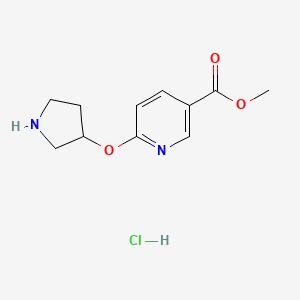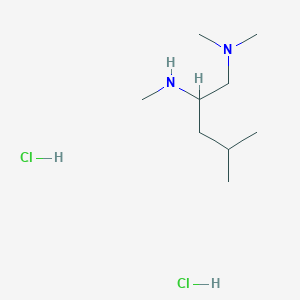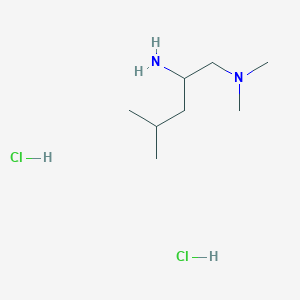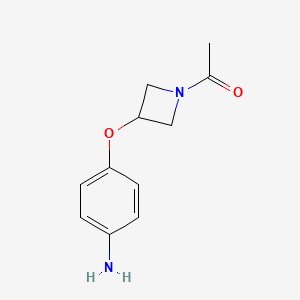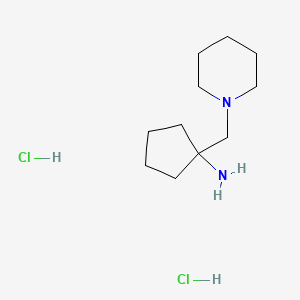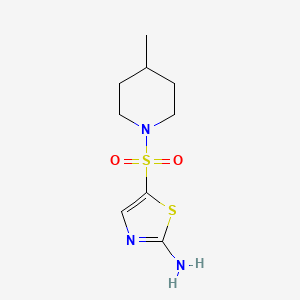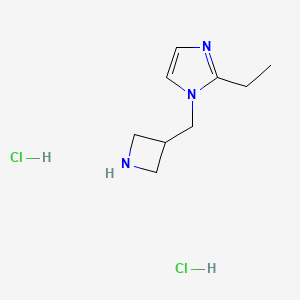![molecular formula C8H12N2O5 B1473254 2,6-ジアザスピロ[3.4]オクタン-7-オン オキサレート CAS No. 1588440-97-4](/img/structure/B1473254.png)
2,6-ジアザスピロ[3.4]オクタン-7-オン オキサレート
説明
“2,6-Diazaspiro[3.4]octan-7-one oxalate” is a compound that has been studied for its potential use in pain management . It is a derivative of 2,6-diazaspiro[3.4]octan-7-one and has been identified as a potent sigma-1 receptor antagonist . This compound has been shown to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .
Synthesis Analysis
The synthesis of 2,6-diazaspiro[3.4]octan-7-one derivatives involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The process involves exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular formula of 2,6-Diazaspiro[3.4]octan-7-one oxalate is C8H12N2O5 . Its average mass is 216.191 Da and its monoisotopic mass is 216.074615 Da .Chemical Reactions Analysis
The chemical reactions involved in the formation of 2,6-diazaspiro[3.4]octan-7-one derivatives are complex and involve several steps . For instance, one of the steps involves the conversion of an initial adduct into a 5-nitrofuroyl derivative using a one-pot, two-step protocol .科学的研究の応用
シグマ-1 受容体アンタゴニスト
この化合物は、強力なシグマ-1 受容体 (σ1R) アンタゴニストとして同定されています . モルヒネの鎮痛効果を大幅に高め、モルヒネ誘発性鎮痛耐性を救済することが示されています . これは、σ1R アンタゴニズムが新規鎮痛薬開発のための有望な戦略となり得ることを示唆しています .
疼痛管理
「2,6-ジアザスピロ[3.4]オクタン-7-オン オキサレート」を含む σ1R アンタゴニストは、有害作用を増強することなく、μ オピオイド受容体 (MOR) アゴニストの鎮痛効果を相乗的に増強することが報告されています . これは、疼痛管理のための潜在的な候補となっています .
抗結核剤
この化合物は、強力な抗結核活性を有することが判明しています . ある研究では、この化合物の変異体が、結核菌 H37Rv に対して 0.016 μg/mL の最小発育阻止濃度を示したことが示されました . これは、抗結核薬開発のための潜在的なリードとなり得ることを示唆しています .
多様性指向合成
この化合物は、多様性指向合成におけるビルディングブロックとして使用されてきました . これにより、さまざまなアゾール置換基を含む、分子の周辺部の多様な変異体の探索が可能になります .
B型肝炎ウイルスカプシドタンパク質阻害剤
この化合物は、潜在的な B型肝炎ウイルスカプシドタンパク質阻害剤として報告されています . これは、B型肝炎の治療における潜在的な使用を示唆しています .
メニン-MLL1 相互作用阻害剤
この化合物は、潜在的なメニン-MLL1 相互作用阻害剤として同定されています . これは、がん治療における潜在的な使用を示唆しています .
MAP および PI3K シグナル伝達モジュレーター
この化合物は、潜在的な MAP および PI3K シグナル伝達モジュレーターとして報告されています . これは、これらのシグナル伝達経路に関連する疾患の治療における潜在的な使用を示唆しています .
選択的ドーパミン D3 受容体アンタゴニスト
この化合物は、潜在的な選択的ドーパミン D3 受容体アンタゴニストとして同定されています . これは、ドーパミンシグナル伝達に関連する疾患の治療における潜在的な使用を示唆しています .
作用機序
The mechanism of action of 2,6-diazaspiro[3.4]octan-7-one derivatives involves the sigma-1 receptor (σ1R). These compounds act as σ1R antagonists and have been reported to synergistically enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This makes the σ1R a promising drug target for pain management .
特性
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNGIQBMCOERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1588440-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



